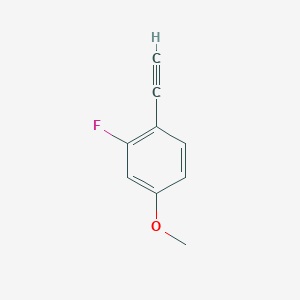

1-Ethynyl-2-fluoro-4-methoxybenzene

Description

Contextual Significance of Arylacetylene Frameworks in Organic Synthesis

Arylacetylenes, which are aromatic rings substituted with an ethynyl (B1212043) group (-C≡CH), represent a cornerstone in modern organic synthesis. Their rigid, linear structure and the high electron density of the triple bond make them versatile building blocks for constructing complex molecular architectures. The carbon-carbon triple bond can participate in a wide array of chemical transformations, including cycloadditions, cross-coupling reactions, and hydroarylation reactions. beilstein-journals.orgresearchgate.net For instance, arylacetylenes can act as precursors to 1,3-butadiene (B125203) 1,4-diradicals through dimerization, a process influenced by the electronic nature of substituents on the aromatic ring. acs.org They have also been employed as both diene precursors and dienophiles in reactions like the I₂-mediated Povarov reaction for synthesizing substituted quinolines. acs.org The synthesis of various heterocyclic compounds, such as 1,2,4-oxadiazoles, has been achieved using arylacetylene derivatives, highlighting their importance in medicinal chemistry. beilstein-journals.orgresearchgate.net

Strategic Impact of Fluorine Substituents on Aromatic Reactivity and Properties

The introduction of fluorine atoms into aromatic rings, creating fluoroarenes, has a profound impact on the molecule's chemical and physical properties. hcmut.edu.vn Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong inductive electron-withdrawing effect. nih.govu-tokyo.ac.jp This effect can significantly alter the reactivity of the ring, often deactivating it towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). quora.comlibretexts.org However, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the ring, particularly at the ortho and para positions. This resonance effect, though weaker than the inductive effect for halogens, still plays a crucial role in directing incoming electrophiles. libretexts.org

Beyond reactivity, fluorination is a key strategy in medicinal chemistry to enhance a drug's metabolic stability, bioavailability, and binding affinity. hcmut.edu.vnnih.govmt.com By blocking sites prone to metabolic oxidation, fluorine substituents can prolong the active life of a pharmaceutical compound. nih.gov The unique properties of fluorine have led to its incorporation in a significant number of approved drugs. hcmut.edu.vnnih.gov

Electronic and Steric Influence of Methoxy (B1213986) Group on Benzene Ring Systems

The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution. vaia.com It influences the benzene ring through two competing electronic effects: a strong, electron-donating resonance effect and a weaker, electron-withdrawing inductive effect. stackexchange.com The oxygen atom's lone pairs delocalize into the aromatic system, increasing the electron density, especially at the ortho and para positions. stackexchange.comyoutube.com This resonance donation makes the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org

Overview of Research Trajectories for 1-Ethynyl-2-fluoro-4-methoxybenzene and Analogous Structures

This compound is a disubstituted arylacetylene that incorporates the structural features discussed above. Research into this molecule and its analogs explores the interplay of the activating methoxy group, the deactivating but ortho-, para-directing fluorine atom, and the reactive ethynyl group. This specific substitution pattern makes it a valuable intermediate in organic synthesis. For instance, analogous structures, such as other fluoro, methoxy, and methyl ring-disubstituted phenylcyanoacrylates, have been synthesized and studied for their copolymerization with styrene. chemrxiv.orgchemrxiv.org The synthesis of compounds with similar substitution patterns is often driven by the goal of evaluating their potential in medicinal chemistry, for example, as sigma receptor ligands. nih.gov

Furthermore, the ethynyl group on such molecules is a key functional handle. A notable analog, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), is a potent anti-HIV agent, demonstrating the significance of the ethynyl and fluoro substituents in bioactive molecules. nih.govnih.gov The synthesis and reactions of these types of compounds are of great interest for creating novel materials and pharmaceuticals.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1373500-30-1 | sigmaaldrich.com |

| Molecular Formula | C₉H₇FO | nih.gov |

| Molecular Weight | 150.15 g/mol | sigmaaldrich.comnih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Note: A related isomer, 4-Ethynyl-2-fluoro-1-methoxybenzene (CAS: 120136-28-9), is sometimes referenced and has a reported solid physical form and 98% purity. sigmaaldrich.com

Computed Properties of 4-Ethynyl-2-fluoro-1-methoxybenzene

| Descriptor | Value |

| IUPAC Name | 4-ethynyl-2-fluoro-1-methoxybenzene |

| InChI | InChI=1S/C9H7FO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3 |

| InChIKey | PCQZNIONNPEWAZ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C#C)F |

| Molecular Weight | 150.15 g/mol |

| XLogP3 | 2.2 |

| Exact Mass | 150.048093005 Da |

Data sourced from PubChem CID 6431982 for the isomer 4-Ethynyl-2-fluoro-1-methoxybenzene. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIYVDIUENRZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethynyl 2 Fluoro 4 Methoxybenzene and Its Derivatives

Regioselective Functionalization Strategies for the Benzene (B151609) Core

The assembly of the 1-ethynyl-2-fluoro-4-methoxybenzene scaffold requires a synthetic plan that allows for the specific placement of each functional group. The order of introduction is critical to ensure the desired substitution pattern, often leveraging the directing effects of existing substituents to guide subsequent reactions.

The introduction of an ethynyl (B1212043) group onto an aromatic ring is most commonly achieved through palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is the preeminent method for this transformation. libretexts.org In a typical synthetic sequence for this compound, the ethynyl moiety would be installed in the final step by coupling a suitable terminal alkyne, such as trimethylsilylacetylene (followed by in-situ deprotection), with a pre-functionalized aryl halide, for instance, 1-bromo-2-fluoro-4-methoxybenzene or 1-iodo-2-fluoro-4-methoxybenzene. wikipedia.org This approach is favored because the conditions for ethynylation are generally mild and tolerant of other functional groups like fluoro and methoxy (B1213986) substituents.

Incorporating a fluorine atom with high regioselectivity is a significant challenge in aromatic synthesis. For a molecule like this compound, the fluorine atom must be placed ortho to the ethynyl group and meta to the methoxy group. One common strategy involves starting with a precursor that can be converted into a diazonium salt, which is then subjected to the Balz-Schiemann reaction to introduce fluorine. Alternatively, modern palladium-catalyzed methods have been developed for the direct C-H arylation of fluoroarenes, which could be adapted for these syntheses. chemrxiv.org Another approach is the use of electrophilic fluorinating agents, although controlling the position of fluorination on an electron-rich ring, such as one bearing a methoxy group, can be difficult and may lead to mixtures of isomers. Asymmetric synthesis of sp3 C-F bonds has also been achieved through palladium-catalyzed arylative fluorination, showcasing the advances in selective fluorination techniques. nih.gov

The methoxy group is often incorporated early in the synthetic sequence, frequently by using a commercially available, methoxy-substituted starting material like anisole (B1667542) or a substituted anisole derivative. For example, the synthesis could commence from 3-fluoroanisole (B32098), which would then be halogenated at the 4-position before the final ethynylation step. Alternatively, the methoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on a highly activated aromatic ring, although this is less common for this specific substitution pattern due to the requirement for strong electron-withdrawing groups to facilitate the reaction.

Metal-Catalyzed Coupling Reactions in Fluoro-Methoxy-Ethynylbenzene Synthesis

Metal-catalyzed reactions, particularly those employing palladium, are indispensable for constructing complex organic molecules by forming carbon-carbon bonds. rsc.org These reactions offer high efficiency and functional group tolerance under mild conditions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. kaust.edu.sa For the synthesis of this compound, the Sonogashira reaction is the most direct and powerful protocol. wikipedia.org This reaction facilitates the formation of a C(sp2)-C(sp) bond, directly linking the aromatic core with the alkyne. libretexts.org The versatility of this reaction allows it to be performed under various conditions, including in aqueous media and at room temperature, making it suitable for the synthesis of complex molecules. wikipedia.org

The classic Sonogashira reaction utilizes a palladium catalyst, a copper(I) cocatalyst, and an amine base. libretexts.orgorganic-chemistry.org However, significant research has focused on optimizing these conditions to improve efficiency, expand the substrate scope, and create more environmentally benign processes. kaust.edu.sa

A major challenge in this context is the coupling of aryl fluorides, which are typically unreactive due to the strong C-F bond. A highly efficient palladium-catalyzed Sonogashira coupling for unreactive electron-rich fluoroarenes has been developed using lithium hexamethyldisilazide (LiHMDS) as a base. organic-chemistry.org This protocol avoids the need for copper, exogenous ligands, and excess amines. organic-chemistry.org The optimized conditions involve using Pd2dba3 as the catalyst with LiHMDS in THF at 110°C. organic-chemistry.org LiHMDS is believed to play a dual role as both a base and a ligand, where the formation of strong Li-F bonds helps to drive the reaction forward. organic-chemistry.org

The scope of the Sonogashira reaction is broad. A wide range of functional groups on both the aryl halide and the terminal alkyne are well-tolerated. beilstein-journals.org The reaction works efficiently with aryl iodides, bromides, and even less reactive chlorides and fluorides under optimized conditions. organic-chemistry.orgorganic-chemistry.org Terminal alkynes bearing aryl, alkyl, and silyl groups are generally compatible. libretexts.org Electron-donating groups, such as the methoxy group in the target molecule, on the aryl halide are well-tolerated in modern protocols. organic-chemistry.org

Table 1: Optimization of Sonogashira Coupling Conditions This table presents various conditions developed to optimize the Sonogashira cross-coupling reaction.

| Catalyst System | Base | Cocatalyst | Solvent | Temperature | Key Feature |

| Pd(PPh3)4 / CuI | Amine (e.g., Et3N) | CuI | Amine/Organic Solvent | Room Temp to Reflux | Classic conditions |

| Pd2dba3 | LiHMDS | None | THF | 110 °C | Effective for unreactive aryl fluorides organic-chemistry.org |

| PdCl2(PCy3)2 | Cs2CO3 | None | Dioxane | 100 °C | Copper-free coupling of aryl chlorides organic-chemistry.org |

| Pd(0) Nanoparticles | K2CO3 | CuI | DMF | Ambient | Ultrasound-irradiated, copper-free option available organic-chemistry.org |

| HandaPhos-Pd | Et3N | None | Water | 50 °C | Sustainable, copper-free coupling in water organic-chemistry.org |

Table 2: Substrate Scope for Palladium-Catalyzed Sonogashira Coupling This table illustrates the range of substrates successfully employed in Sonogashira reactions, demonstrating the reaction's versatility.

| Aryl Halide Substrate | Alkyne Substrate | Catalyst/Conditions | Yield (%) |

| 4-Fluoroanisole | Phenylacetylene (B144264) | Pd2dba3 / LiHMDS | 99 |

| 4-Fluorotoluene | Phenylacetylene | Pd2dba3 / LiHMDS | 98 |

| 1-Bromo-4-methoxybenzene | 1-Hexyne | Pd/HandaPhos / Et3N in Water | >95 |

| 4-Iodoanisole | Phenylacetylene | Pd2dba3 / Cyrene | 98 |

| 1-Bromo-3,5-dimethylbenzene | Trimethylsilylacetylene | Pd/PCy3 | High |

| 1-Chloro-4-nitrobenzene | Phenylacetylene | PdCl2(PCy3)2 / Cs2CO3 | 95 |

Palladium-Catalyzed Cross-Coupling Protocols

Decarboxylative Cross-Coupling Strategies

Decarboxylative cross-coupling has emerged as a powerful strategy for the formation of carbon-carbon bonds, offering an alternative to traditional methods that often rely on pre-functionalized organometallic reagents. researchgate.net This approach utilizes readily available and stable carboxylic acids as coupling partners, which release carbon dioxide as a traceless byproduct. researchgate.netresearchgate.net For the synthesis of this compound or its derivatives, a potential pathway involves the coupling of an appropriately substituted aromatic carboxylic acid, such as 2-fluoro-4-methoxybenzoic acid, with an alkynylating agent.

Both nickel- and iron-based catalysts have been successfully employed for decarboxylative alkynylation. nih.govnih.gov A key aspect of this transformation is the activation of the carboxylic acid, often through its conversion to a redox-active ester, such as an N-hydroxytetrachlorophthalimide (TCNHPI) ester. nih.govnih.gov This strategy allows for the use of inexpensive and commercially available alkyne sources in a formal homologation process. nih.gov The reactions are noted for their operational simplicity, broad substrate scope, and tolerance of various functional groups. nih.govnih.gov

Palladium catalysts also facilitate decarboxylative coupling reactions. In the presence of a palladium acetate (Pd(OAc)₂) catalyst and a suitable ligand like Xphos, alkynyl carboxylic acids can couple with aryl halides to produce internal alkynes under copper-free conditions. organic-chemistry.org This method is compatible with a wide range of aryl halides, including less reactive chlorides. organic-chemistry.org Another palladium-catalyzed approach involves the coupling of alkynyl carboxylic acids with aryl tosylates, which has shown good reactivity with specific phosphine (B1218219) ligands. researchgate.net These methods provide versatile routes to substituted alkynes that could be adapted for the synthesis of complex structures derived from this compound.

Copper-Catalyzed Transformations

Copper, being an abundant and inexpensive metal, is a widely used catalyst in organic synthesis. nih.govnih.gov Copper-catalyzed reactions are particularly valuable for alkyne transformations, including annulation, cyclization, and coupling processes. nih.gov

The structural motif of this compound, featuring an ortho-fluoro substituent relative to the ethynyl group, is well-suited for intramolecular annulation reactions. A copper-catalyzed protocol has been developed for the synthesis of benzo[b]furan derivatives from 2-fluorophenylacetylene precursors. beilstein-journals.org This hydration and annulation process is catalyzed by copper(I) iodide (CuI) with a base, such as potassium hydroxide, to yield the corresponding benzo[b]furan. beilstein-journals.org The proposed mechanism involves nucleophilic substitution of the fluorine atom, coordination of the copper catalyst, and subsequent intramolecular addition to the alkyne's triple bond. beilstein-journals.org

Visible-light-induced copper-catalyzed oxidative cyclization represents another mild and efficient method for constructing heterocyclic systems from substituted phenylacetylenes. rsc.org Although demonstrated for o-aminophenylacetylenes, the principle of intramolecular radical cyclization onto the alkyne could be conceptually extended to other nucleophilic systems. Furthermore, copper catalysts are effective in mediating the cyclization of diynes, which can be leveraged to build complex polycyclic frameworks. nih.gov

The versatility of copper catalysis stems from the accessibility of different oxidation states and the ability to tune reactivity with a wide variety of ligands. Copper carbene intermediates, for example, are powerful reactive species that can participate in cross-coupling and cycloaddition reactions with alkynes. nih.govnih.gov

In the context of alkyne functionalization, copper hydride species are particularly important. They can be generated in situ from a copper precursor and a hydride donor, such as a silane. acs.orgorgsyn.org The resulting copper hydride can undergo hydrocupration with a terminal alkyne, like this compound, to form an alkenyl copper intermediate. acs.org This intermediate can then be trapped by an electrophile in hydroalkylation reactions or protonated to achieve semi-reduction of the alkyne to an alkene. acs.orgorgsyn.org These reactions are often highly regio- and stereoselective. acs.org Copper catalysts are also central to classic alkyne coupling reactions like the Sonogashira coupling, where they are often used as co-catalysts with palladium. researchgate.net

Rhodium-Catalyzed Polymerization of Substituted Phenylacetylenes

Rhodium complexes are exceptionally effective catalysts for the polymerization of phenylacetylene and its derivatives, yielding highly stereoregular polymers with a cis-transoidal configuration and often very high molecular weights. rsc.orgrsc.org These catalysts exhibit high activity and a remarkable tolerance for various functional groups on the aromatic ring, making them suitable for monomers like this compound. rsc.org

Research on the polymerization of closely related monomers, such as 1-ethynyl-4-methoxybenzene and 1-ethynyl-4-fluorobenzene, using a cationic rhodium catalyst, [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄], provides direct insight into the expected behavior. The electronic nature of the substituent significantly influences the polymerization rate; monomers with electron-withdrawing groups (like fluorine) polymerize faster than those with electron-donating groups (like methoxy). rsc.org Nevertheless, both types of monomers can be polymerized to produce ultra-high molecular weight polymers in nearly quantitative yields. rsc.org The resulting polymers are typically soluble yellow-orange solids. rsc.org

| Monomer | Catalyst System | Polymer Mn (g/mol) | Dispersity (Đ) | Yield | Reference |

|---|---|---|---|---|---|

| 1-Ethynyl-4-methoxybenzene | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 1.70 × 10⁶ | 1.6 | >99% | rsc.org |

| 1-Ethynyl-4-fluorobenzene | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 9.14 × 10⁵ | 1.7 | >99% | rsc.org |

| Phenylacetylene | [Rh(nbd)(κC-MeIm∩Z)] / [Rh(nbd)(κ²C,N-MeIm∩Z)]⁺ | Up to 1.1 × 10⁶ | 1.6 - 2.5 | >99% | rsc.org |

Group 4 Metal Amidophosphine–Borane (B79455) Complex Catalysis in Hydroboration of Alkynes

Hydroboration of alkynes is a fundamental atom-efficient reaction that produces vinyl boronate esters, which are versatile intermediates in organic synthesis. acs.org While various transition metals can catalyze this transformation, Group 4 metals (Titanium, Zirconium) offer an earth-abundant and often highly efficient alternative. acs.orgnih.gov

Specifically, titanium complexes bearing aminophosphine–borane ligands have been shown to be highly effective catalysts for the hydroboration of terminal alkynes with pinacolborane (HBpin). acs.orgnih.govnih.gov These reactions proceed under mild conditions to exclusively yield the (E)-alkenyl borane products. nih.gov The titanium catalyst, [{Ph₂P(BH₃)N}₂C₆H₄Ti(NMe₂)₂], is substantially more efficient than its zirconium analogs for this transformation. acs.orgnih.gov The proposed mechanism involves the formation of a titanium hydride as the active catalytic species. nih.govnih.gov

The methodology demonstrates a wide substrate scope, including terminal alkynes with both electron-donating and electron-withdrawing groups. nih.gov This indicates its direct applicability to this compound.

| Alkyne Substrate | Catalyst | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| 1-Ethynyl-4-methoxybenzene | [{Ph₂P(BH₃)N}₂C₆H₄Ti(NMe₂)₂] | (E)-2-(4-methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 96% | Exclusive E-isomer | nih.gov |

| 1-Ethynyl-4-fluorobenzene | [{Ph₂P(BH₃)N}₂C₆H₄Ti(NMe₂)₂] | (E)-2-(4-fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 95% | Exclusive E-isomer | nih.gov |

| 1-Ethynyl-4-chlorobenzene | [{Ph₂P(BH₃)N}₂C₆H₄Ti(NMe₂)₂] | (E)-2-(4-chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 98% | Exclusive E-isomer | nih.gov |

Exploration of Other Transition Metal-Catalyzed Routes (e.g., Fe, Co, Ru, Ir, Zn, Ni, Pt)

Beyond the specific examples above, a broad range of other transition metals can catalyze reactions involving substituted phenylacetylenes.

Iron (Fe): As a low-cost and non-toxic metal, iron is an attractive catalyst. Iron salts like FeCl₃ can catalyze the cross-coupling of alkynyl Grignard reagents with alkenyl halides to form conjugated enynes. acs.orgorganic-chemistry.org Iron is also used in decarboxylative alkynylation and various cycloaddition reactions. nih.govnih.gov

Cobalt (Co): Cobalt complexes are known to catalyze the hydroboration of alkynes. acs.org

Ruthenium (Ru): Ruthenium catalysts are effective for both hydroboration and cyclization reactions of alkynes. acs.orgacs.org

Iridium (Ir): Iridium complexes have been used to catalyze the polymerization of phenylacetylenes and can also mediate the cyclotrimerization of alkynes to form substituted benzene rings. uwindsor.caresearchgate.net Additionally, iridium catalysts are used for the transfer hydrogenation of terminal alkynes. nih.gov

Zinc (Zn): Zinc can be used as a catalyst for the semi-hydrogenation of alkynes to alkenes. nih.gov It also mediates the activation of terminal alkynes for addition to electrophiles and catalyzes cyclization reactions of alkynyl derivatives. acs.orgrsc.org

Nickel (Ni): Nickel catalysts are highly versatile and have been used for decarboxylative alkynylation, nih.govnih.gov oxidative coupling of terminal alkynes to form unsymmetrical diynes, acs.org C-H/N-H annulation of aromatic amides with alkynes, rsc.org and various cycloaddition reactions. rsc.orgnih.gov

Platinum (Pt): Platinum complexes are known to catalyze the cyclization of alkynes, activating the triple bond for further transformations. acs.org

Non-Metallic and Organocatalytic Synthetic Approaches

The development of metal-free catalytic systems is a significant area of contemporary chemical research, driven by the need to reduce reliance on expensive and potentially toxic heavy metals. Organocatalysis and non-metallic approaches offer unique reactivity and are becoming powerful tools for constructing complex molecules like this compound derivatives.

Frustrated Lewis Pair (FLP) Mediated Cross-Coupling Reactions

Frustrated Lewis Pair (FLP) chemistry, which emerged from the discovery of metal-free hydrogen activation, leverages the unquenched reactivity of sterically hindered Lewis acid and Lewis base pairs. nih.gov This concept has been extended to carbon-carbon bond formation, providing a metal-free alternative to traditional cross-coupling reactions. acs.org

The Csp³–Csp cross-coupling reaction between aryl esters and terminal alkynes using the B(C₆F₅)₃/Mes₃P FLP system is a notable example. acs.orgnih.gov In this transformation, the FLP facilitates the coupling, and while a specific synthesis of this compound via this method is not detailed, the reaction scope demonstrates its potential for creating derivatives. For instance, aryl esters with various electronic properties have been successfully coupled with a range of terminal alkynes. scispace.com Diaryl esters featuring electron-withdrawing groups (like fluorine) and electron-donating groups (like methoxy) have proven to be effective substrates. acs.orgscispace.com The reaction proceeds well with aryl-substituted terminal acetylenes bearing both electron-releasing and electron-withdrawing groups, generating products in good to excellent yields. acs.org

The versatility of this methodology is highlighted by its successful application to asymmetrical diaryl esters and alkyl/aryl esters, which undergo Csp³–Csp cross-coupling to generate C–H-functionalized products in high yields. acs.orgnih.gov

Table 1: Scope of FLP-Mediated Csp³–Csp Cross-Coupling of Aryl Esters with Terminal Alkynes acs.orgscispace.com

| Aryl Ester Substituent (Ar) | Alkyne Substituent (R) | Product Yield (%) |

|---|---|---|

| p-F | p-OMe | 85 |

| p-Cl | p-H | 81 |

| p-H | p-CF₃ | 75 |

| p-OMe | p-tBu | 78 |

| p-F | p-F | 80 |

Organic Superbase Catalysis in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings. Traditionally, this reaction requires highly electron-deficient aromatic halides to stabilize the intermediate Meisenheimer complex. nih.gov However, recent advancements have shown that organic superbases can catalyze concerted SNAr reactions on a much broader range of substrates, including electron-neutral and even electron-rich aryl fluorides. nih.govorganic-chemistry.org

The organic superbase t-Bu-P4 has been shown to be highly efficient in this regard. nih.gov It operates through a dual-activation mechanism, where the superbase deprotonates the nucleophile to form a highly reactive anion and simultaneously activates the aryl fluoride (B91410) through hydrogen bonding. organic-chemistry.orgnih.gov This catalytic system obviates the need for stoichiometric amounts of strong bases or highly reactive nucleophiles. organic-chemistry.org

This methodology demonstrates excellent functional group tolerance, allowing for the substitution of aryl fluorides in the presence of sensitive groups, including alkynes. nih.govacs.org The scope of the reaction is extensive, accommodating various aryl fluorides and a diverse array of carbon and heteroatom nucleophiles such as alcohols, amines, and thiols. organic-chemistry.org This makes it a powerful strategy for the late-stage functionalization of complex molecules and bioactive compounds. nih.govnih.gov The synthesis of derivatives of this compound is feasible using this method by displacing the fluoro group with a suitable nucleophile.

Table 2: Substrate Scope in t-Bu-P4 Catalyzed SNAr of Aryl Fluorides organic-chemistry.orgnih.gov

| Aryl Fluoride | Nucleophile | Product Yield (%) |

|---|---|---|

| 4-Fluorotoluene | Phenylacetonitrile | 90 |

| 1-Fluoro-4-vinylbenzene | Phenylacetonitrile | 80 |

| 4-Fluorobiphenyl | Phenylacetonitrile | 90 |

| 1-Fluoro-4-iodobenzene | Phenylacetonitrile | 89 |

| 5-Fluorobenzothiophene | Phenylacetonitrile | 71 |

Acid- and Base-Catalyzed Routes for Heterocyclic Frameworks

The ethynyl group in this compound is a versatile functional handle for the construction of heterocyclic frameworks. Both acid and base catalysis can be employed to trigger intramolecular cyclization reactions, leading to a variety of ring systems.

Base-catalyzed heterocyclization is a common strategy. For example, 2-alkynylphenylhydroxamic acids undergo base-induced cyclization via nucleophilic attack of the nitrogen atom onto the alkyne. researchgate.net The regioselectivity of this cyclization (i.e., exo vs. endo ring closure) is dependent on the nature of the substituent on the acetylene (B1199291) moiety, leading to either five-membered isoindolones or six-membered isoquinolinones. researchgate.net Similarly, a base-promoted intermolecular [3+2] cycloaddition pathway can be used to synthesize fluorinated triazoles. rsc.org

Innovative Synthetic Techniques and Process Enhancements

Beyond catalyst development, innovations in reaction technology and process engineering are crucial for advancing synthetic chemistry. Techniques like microwave-assisted synthesis and the use of novel reactor designs can dramatically improve reaction efficiency, reduce waste, and simplify workflows.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has become a transformative tool, offering significant advantages over conventional heating methods. jyoungpharm.org By directly coupling microwave energy with the polar molecules in a reaction mixture, rapid and uniform heating is achieved, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. organic-chemistry.orgnih.gov

The Sonogashira coupling, a cornerstone reaction for forming aryl-alkyne bonds, is particularly amenable to microwave enhancement. organic-chemistry.org Microwave-assisted, copper-free Sonogashira couplings of aryl chlorides—substrates that are often unreactive under conventional conditions—have been achieved with excellent yields in as little as 10 minutes. organic-chemistry.org This rapid and efficient protocol has been applied to a wide range of substrates, including electron-rich, electron-poor, and sterically hindered aryl halides, demonstrating its broad utility. organic-chemistry.org The use of microwave irradiation can also enable reactions to be performed in environmentally benign solvents like water or even under solvent-free conditions. mdpi.comrsc.org

Table 3: Comparison of Conventional vs. Microwave Heating for Sonogashira Coupling mdpi.com

| Heating Method | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| Oil Bath | 50 | 1.5 h | 78 |

| Microwave (15 W) | 50 | 30 min | 98 |

Application of Catalyst-Embedded Stirrer Devices in Reaction Development

A recent innovation at the intersection of materials science and process chemistry is the development of 3D-printed, catalyst-embedded stirrer devices. researchgate.net These devices combine the functions of stirring and catalysis into a single, reusable unit, streamlining the experimental workflow. rsc.org Catalysts, such as Lewis acids or palladium complexes, are incorporated directly into the polymer matrix of the stirrer during the 3D printing process. acs.orgchemrxiv.org

This approach offers several advantages. It simplifies reaction setup by eliminating the need to weigh and dispense powdered catalysts, which is particularly beneficial for high-throughput screening and library synthesis. researchgate.netucl.ac.uk At the end of the reaction, the catalyst is easily removed by simply taking out the stirrer, which minimizes product contamination with residual catalyst and simplifies purification. chemrxiv.org Studies have shown that using these catalyst-impregnated stirrers can lead to higher product yields compared to using an equivalent amount of powdered catalyst, likely due to efficient mixing and high throughput over the device's surface. acs.orgucl.ac.uk The devices have demonstrated reusability over several cycles with consistent performance. acs.org This technology holds significant promise for accelerating reaction optimization and the development of synthetic routes for compounds like this compound.

Table 4: Yield Comparison for a Reaction Using Powdered Catalyst vs. Catalyst-Embedded Stirrer acs.orgucl.ac.uk

| Catalyst Form | Reaction Conditions | Yield (%) |

|---|---|---|

| No Catalyst (Conventional Stirrer) | Optimized | 0 |

| Powdered Sc(OTf)₃ (20.3 mg) | Optimized | 63 |

| Sc(OTf)₃-Impregnated Stirrer | Optimized | 87 |

One-Pot and Cascade Multicomponent Reaction Strategies

The drive for efficiency, atom economy, and reduced environmental impact in chemical synthesis has propelled the development of one-pot and cascade multicomponent reactions. These strategies, which combine multiple reaction steps in a single flask without the isolation of intermediates, offer significant advantages in the synthesis of complex molecules like this compound and its derivatives. By minimizing purification steps and reducing solvent and reagent usage, these methodologies align with the principles of green chemistry.

One-pot multicomponent reactions for the synthesis of ethynylbenzene derivatives often rely on the strategic combination of well-established transformations, such as the Sonogashira cross-coupling reaction, with other synthetic steps. mdpi.comorganic-chemistry.org The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone in the synthesis of substituted alkynes. mdpi.comwikipedia.org Integrating this powerful C-C bond-forming reaction into a one-pot sequence allows for the rapid construction of the target scaffold from readily available starting materials.

Cascade reactions, also known as tandem or domino reactions, represent a sophisticated subset of one-pot processes where the first reaction generates a reactive intermediate that subsequently undergoes one or more further transformations. nih.gov These elegant sequences can lead to a significant increase in molecular complexity in a single operation. For the synthesis of derivatives of this compound, hypothetical cascade strategies could involve an initial coupling event followed by an intramolecular cyclization or another intermolecular reaction.

A plausible one-pot approach for the synthesis of this compound could involve a tandem Sonogashira coupling reaction. researchgate.netresearchgate.net This strategy would start with a suitably substituted dihalobenzene, for instance, 1-bromo-2-fluoro-4-iodo-5-methoxybenzene. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in Sonogashira couplings would allow for a selective initial reaction with a protected acetylene source, such as (trimethylsilyl)acetylene. organic-chemistry.org Following the initial coupling, a subsequent in-situ deprotection and a second Sonogashira coupling with a different coupling partner could be performed in the same reaction vessel, leading to more complex derivatives.

Multicomponent reactions (MCRs) are another powerful tool in which three or more reactants combine in a single reaction to form a product that incorporates substantial portions of all the reactants. nih.govnih.gov While a direct three-component synthesis of this compound is not prominently described, one can envision MCRs that lead to highly functionalized derivatives. For example, a precursor such as 4-bromo-2-fluoro-1-methoxybenzene could potentially be involved in a palladium-catalyzed multicomponent reaction with a terminal alkyne and another reactant to build a more complex molecular architecture in a single step.

The following data tables outline hypothetical one-pot and cascade multicomponent reaction strategies for the synthesis of this compound and its derivatives, based on established synthetic principles.

Table 1: Hypothetical One-Pot Synthesis of this compound via Sequential Sonogashira Coupling

| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Intermediate/Product |

| 1 | 1-Iodo-2-fluoro-4-methoxybenzene, (Trimethylsilyl)acetylene | Pd(PPh₃)₄, CuI, Et₃N | THF | Room Temperature, 12 h | 1-(2-Fluoro-4-methoxyphenyl)-2-(trimethylsilyl)ethyne |

| 2 | - | K₂CO₃, MeOH | THF/MeOH | Room Temperature, 2 h | This compound |

Table 2: Hypothetical Cascade Reaction for the Synthesis of a Furan-Substituted Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Solvent | Product |

| 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene | Propargyl alcohol | - | PdCl₂(PPh₃)₂, CuI, Base | DMF | 2-((3-Fluoro-4-methoxy-5-bromophenyl)ethynyl)furan |

This table illustrates a hypothetical cascade where an initial Sonogashira coupling is followed by an intramolecular cyclization.

Table 3: Proposed Multicomponent Synthesis of a Substituted Pyrazole Derivative

| Component 1 | Component 2 | Component 3 | Catalyst/Reagent | Solvent | Product |

| This compound | Hydrazine | Ethyl acetoacetate | Acid catalyst | Ethanol | A pyrazole derivative of this compound |

This table outlines a conceptual multicomponent reaction leading to a heterocyclic derivative.

Mechanistic Elucidation and Kinetic Studies

Detailed Mechanistic Investigations of Cross-Coupling Processes

Cross-coupling reactions are fundamental in carbon-carbon bond formation, and 1-Ethynyl-2-fluoro-4-methoxybenzene serves as a versatile substrate in such transformations. The choice of catalyst, whether palladium or copper, significantly influences the reaction mechanism and outcome.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are pivotal for constructing complex organic molecules. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.com

In the context of a molecule like this compound, the reaction would likely involve the coupling of an aryl halide or triflate with the terminal alkyne. The generally accepted mechanism proceeds as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (Ar-X) to form a palladium(II) intermediate, [Pd(Ar)(X)L₂]. The rate of this step can be influenced by the nature of the halide and the steric and electronic properties of the phosphine (B1218219) ligands. illinois.edu

Transmetalation: In the presence of a copper co-catalyst, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This species then transfers the acetylenic group to the palladium(II) complex, regenerating the copper(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex, [Pd(Ar)(C≡CR)L₂], undergoes reductive elimination to yield the final cross-coupled product (Ar-C≡CR) and regenerate the palladium(0) catalyst.

Kinetic studies have shown that the coordination number of the palladium species undergoing oxidative addition can depend on the halide, and the irreversible step can involve either a monophosphine or bisphosphine species. illinois.edu The presence of bulky phosphine ligands can affect the reaction rates and the stability of the intermediates. illinois.edu

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Key Intermediates |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Pd(II)-aryl-halide complex |

| Transmetalation | The alkyne is transferred from copper to palladium. | Pd(II)-aryl-alkynyl complex |

| Reductive Elimination | The coupled product is released, regenerating the Pd(0) catalyst. | Pd(0) complex |

Copper-Mediated Reaction Networks and Catalytic Cycles

Copper-mediated coupling reactions, such as the Ullmann condensation and the Hurtley reaction, offer an alternative to palladium-catalyzed processes. ecampus.com These reactions are particularly useful for forming carbon-heteroatom and carbon-carbon bonds. ecampus.com While historically requiring harsh conditions, modern advancements have led to milder and more efficient catalytic systems. acs.org

The mechanism of copper-mediated reactions is often more complex and less universally understood than that of palladium-catalyzed reactions. However, it is generally accepted that the choice of ligand, base, and solvent is crucial for the reaction's success. acs.org For a substrate like this compound, a copper-catalyzed reaction, such as a Sonogashira-type coupling without palladium, would likely proceed through the formation of a copper acetylide intermediate.

The catalytic cycle is thought to involve the following:

Coordination of the alkyne to a copper(I) salt.

Formation of a copper acetylide, often facilitated by a base.

Reaction of the copper acetylide with an aryl halide.

Recent developments have also explored copper-catalyzed Stille-type and Suzuki-Miyaura-type cross-coupling reactions. acs.org

Electrophilic Aromatic Substitution (EAS) Mechanisms in Analogous Systems

The methoxy (B1213986) group in an analogous system like methoxybenzene (anisole) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.org Conversely, the fluorine atom is a deactivating group but also directs ortho- and para-substitution. libretexts.org Therefore, in a molecule with both substituents, their combined effects will determine the regioselectivity and rate of the reaction.

Recent computational and experimental studies on the halogenation of anisole (B1667542) have challenged the traditional view of the SEAr mechanism, suggesting that addition-elimination pathways may compete with direct substitution and that arenium ion intermediates might not always be obligatory. researchgate.netnih.govnih.gov

In the classical SEAr mechanism, the attack of an electrophile on the aromatic ring leads to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org The stability of this intermediate is key to the reaction's progress. The positive charge in the arenium ion is delocalized across the carbon atoms of the ring through the π-system. wikipedia.org

For a substituted benzene (B151609), the position of the substituent influences the stability of the arenium ion. For an activating group like methoxy, the resonance structures that place the positive charge on the carbon bearing the methoxy group are particularly stable due to the lone pairs on the oxygen atom. This stabilization is most effective when the electrophile attacks at the ortho or para positions. libretexts.org While fluorine is deactivating due to its high electronegativity, it can also donate a lone pair of electrons to stabilize the arenium ion, favoring ortho- and para-attack. libretexts.org

However, some research indicates that for certain reactions, such as the chlorination of anisole in a nonpolar solvent, the mechanism may proceed through a concerted, single transition state rather than a distinct arenium ion intermediate. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) Mechanistic Diversity in Fluoroarenes

Fluoroarenes are particularly reactive towards nucleophilic aromatic substitution (SNAr) because fluorine is a good leaving group in this context, despite the strength of the C-F bond. libretexts.org The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack. nih.gov The SNAr mechanism is generally favored when strong electron-withdrawing groups are present on the aromatic ring, positioned ortho or para to the leaving group. wikipedia.org

The most common mechanism for SNAr is a two-step addition-elimination process. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglumenlearning.comlibretexts.org

The formation of this complex temporarily disrupts the aromaticity of the ring, and the carbon at the site of attack becomes sp³ hybridized. lumenlearning.comlibretexts.org The negative charge is delocalized over the ring and is further stabilized by any electron-withdrawing groups present. libretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The presence of electron-withdrawing groups is crucial for stabilizing the Meisenheimer complex and thus facilitating the reaction. byjus.com In the case of this compound, the electron-withdrawing nature of the ethynyl (B1212043) group and the fluorine atom would facilitate nucleophilic attack, while the electron-donating methoxy group would have a deactivating effect. The regioselectivity of such a reaction would depend on the interplay of these electronic effects.

Concerted SNAr Pathways and Influencing Factors

Concerted SNAr reactions, where bond formation and bond breaking occur in a single step, are an important area of study in organic chemistry. strath.ac.uksemanticscholar.org While the traditional two-step mechanism involving a Meisenheimer intermediate is common, a concerted pathway can be favored under certain conditions. strath.ac.uksemanticscholar.org The favorability of a concerted versus a stepwise mechanism is influenced by the stability of the potential Meisenheimer intermediate; a stable intermediate promotes a stepwise reaction, whereas a transition state-like Meisenheimer structure suggests a concerted pathway. researchgate.net

Several factors influence the likelihood of a concerted SNAr mechanism:

Ring Substituents: The electronic properties of substituents on the aromatic ring are critical. Electron-withdrawing groups generally stabilize the negative charge in the transition state, which can favor a stepwise mechanism. strath.ac.uk Conversely, more electron-rich aromatic systems are more likely to undergo concerted substitution. semanticscholar.org

Leaving Group: The nature of the leaving group plays a role, with studies showing that the displacement of certain groups, like 4-pentafluorophenoxide, can proceed through a concerted mechanism. semanticscholar.org

Nucleophile: The identity of the nucleophile is also a determining factor. Studies have shown that for some nucleophiles, concerted mechanisms are predicted computationally. semanticscholar.org

Solvent Polarity: The polarity of the solvent can influence the reaction pathway. For a given fluoride (B91410) salt, an optimal solvent polarity exists that allows for ion pair dissociation without excessive solvation of the fluoride ion. strath.ac.uk

In the context of fluoroarenes, catalytic concerted SNAr reactions have been achieved using organic superbases. acs.org For instance, the reaction of fluorobenzene (B45895) with certain nucleophiles in the presence of t-Bu-P4 as a catalyst proceeds through a proposed mechanism involving the formation of an ionic intermediate that then undergoes aryl fluoride substitution. acs.org Density Functional Theory (DFT) calculations support a pathway involving the formation of a deprotonated intermediate, a pre-transition state, and a transition state to yield the final product. acs.org

| Factor | Influence on Concerted SNAr Pathway |

| Ring Substituents | Electron-rich systems tend to favor concerted pathways. semanticscholar.org |

| Leaving Group | Specific leaving groups can promote a concerted mechanism. semanticscholar.org |

| Nucleophile | The nature of the nucleophile can determine the reaction pathway. semanticscholar.org |

| Solvent Polarity | Optimal solvent polarity can facilitate the reaction. strath.ac.uk |

Frustrated Lewis Pair (FLP) Reaction Mechanisms

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This unquenched reactivity allows them to activate a variety of small molecules. wikipedia.orgnih.gov While initially thought to react solely through a two-electron, cooperative mechanism, it is now understood that single-electron transfer (SET) processes are also feasible, leading to the formation of radical ion pairs. nih.govrsc.org

Solvent-Dependent Site Selectivity in Cross-Coupling Reactions

The solvent can play a critical role in determining the chemoselectivity and site selectivity of chemical reactions. nih.gov In the context of cross-coupling reactions, particularly those involving polyhalogenated substrates, the choice of solvent can dramatically influence the outcome. researchgate.net

For instance, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 3-bromo-4-trifloyl-thiophenes, the selectivity for the triflate over the bromide group was found to be dependent on the ligand, which in turn can be influenced by the solvent environment. researchgate.net More coordinating solvents can favor the formation of specific palladium intermediates, leading to a change in site selectivity. researchgate.net

In the cross-coupling of polyhalogenated arenes and heteroarenes with identical halogen groups, solvent effects are a key strategy for achieving site selectivity. nih.gov The polarity and coordinating ability of the solvent can influence the relative rates of oxidative addition at different carbon-halogen bonds, thereby directing the reaction to a specific site. researchgate.net For example, electron-deficient multihalogenated pyridines have shown improved site-selectivity in polar solvents, which is attributed to different C-X sites undergoing oxidative addition through different mechanisms. researchgate.net

| Reaction Type | Influencing Factor | Outcome |

| Suzuki-Miyaura Cross-Coupling | Coordinating Solvents | Can favor specific Pd intermediates, altering site selectivity. researchgate.net |

| Cross-Coupling of Polyhalogenated Arenes | Solvent Polarity | Can improve site-selectivity by influencing oxidative addition rates. researchgate.net |

Kinetics of Catalytic Reactions Involving this compound and Related Substrates

Kinetic studies are essential for understanding the rates and mechanisms of catalytic reactions. While specific kinetic data for reactions involving this compound is not extensively detailed in the provided search results, general principles from related systems can be applied.

In catalytic SNAr reactions of fluoroarenes, the reaction rate can be significantly influenced by the catalyst and the substrate structure. acs.org For example, in the t-Bu-P4 catalyzed reaction, substrates with both electron-donating and electron-withdrawing groups can react efficiently. acs.org The reaction of substrates bearing alkyne moieties, such as this compound, has been shown to be compatible with these catalytic systems. acs.org

The kinetics of FLP-catalyzed reactions, such as hydrogenations, are also a subject of study. The rate of these reactions can be dependent on the nature of the Lewis acid and base pair. researchgate.net For example, time-versus-yield plots for the FLP-catalyzed hydrogenation of N-benzylidene-tert-butylamine show different reaction rates depending on the borane (B79455) used as the Lewis acid. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-ethynyl-2-fluoro-4-methoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full structural verification.

Proton (¹H) NMR for Structural Confirmation and Elucidation

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, ¹H NMR would be used to identify signals for the aromatic protons, the methoxy (B1213986) group protons, and the acetylenic proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the substitution pattern on the benzene (B151609) ring.

Despite the compound's synthesis being reported, specific experimental ¹H NMR data has not been found in a review of publicly available scientific databases and literature.

Carbon (¹³C) NMR for Carbon Framework Analysis

¹³C NMR spectroscopy is employed to determine the types of carbon atoms present in a molecule. This technique would reveal the chemical shifts for each of the nine unique carbon atoms in the this compound structure, including the two sp-hybridized carbons of the ethynyl (B1212043) group, the six sp²-hybridized carbons of the aromatic ring, and the sp³-hybridized carbon of the methoxy group.

Detailed experimental ¹³C NMR data for this specific compound is not available in the searched public domain literature.

Fluorine (¹⁹F) NMR for Fluorinated Compound Analysis and Chemical Probes

As a fluorinated organic molecule, ¹⁹F NMR spectroscopy is a critical tool for characterization. This technique is highly sensitive to the local electronic environment of the fluorine atom. A ¹⁹F NMR spectrum would show a specific chemical shift for the single fluorine atom on the aromatic ring, and its coupling with nearby protons would further confirm its position relative to the other substituents.

However, experimental ¹⁹F NMR spectral data for this compound could not be located in the reviewed sources.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretch of the alkyne, the C≡C triple bond stretch, the aromatic C-H and C=C stretches, the C-O stretch of the ether, and the C-F stretch.

A tabulated list of specific, experimentally determined vibrational frequencies for this compound is not available in the public scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. While experimental HRMS data is not available, the theoretical exact mass can be calculated from its molecular formula, C₉H₇FO.

Table 1: Computed Mass Data for this compound

| Molecular Formula | Computed Monoisotopic Mass (Da) |

|---|---|

| C₉H₇FO | 150.048093005 |

Data sourced from computational predictions.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the crystal packing of this compound. The compound has been described as a colorless oil, which would require crystallization to be suitable for this analysis.

A search of crystallographic databases reveals no published crystal structure for this compound.

Chromatographic Methods for Purity Assessment and Molecular Weight Determination

For the polymeric form of this compound, Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining its molecular weight and molecular weight distribution. wyatt.comrsc.org SEC separates polymer chains based on their hydrodynamic volume in solution; larger molecules elute from the chromatography column faster than smaller ones. wyatt.com The MALS detector then measures the intensity of light scattered by the polymer molecules at various angles. wyatt.com This information, combined with the concentration measured by a differential refractive index (dRI) detector, allows for the absolute determination of the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn), without the need for column calibration with polymer standards. rsc.org

Illustrative SEC-MALS Data for Poly(this compound)

| Parameter | Value |

| Weight-Average Molecular Weight (Mw) ( g/mol ) | 55,000 |

| Number-Average Molecular Weight (Mn) ( g/mol ) | 48,000 |

| Polydispersity Index (PDI) | 1.15 |

| Radius of Gyration (Rg) (nm) | 12.5 |

| Note: This data is hypothetical and serves to illustrate the typical output of an SEC-MALS analysis for a substituted polyacetylene. |

Thermal Analysis Techniques for Material Properties

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is used to identify thermal transitions in a material, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For a polymer like poly(this compound), the Tg is a critical parameter, as it represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is accompanied by a step-change in the heat capacity, which is observable in the DSC thermogram. tainstruments.com

Illustrative DSC Data for Poly(this compound)

| Thermal Transition | Temperature (°C) |

| Glass Transition Temperature (Tg) | 125 |

| Onset of Decomposition | >300 |

| Note: This data is hypothetical and illustrates the kind of thermal transitions that would be relevant for an amorphous polymer of this type. |

Thermogravimetric Analysis (TGA) provides information on the thermal stability of a material. researchgate.net In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). researchgate.net The resulting data is a plot of mass versus temperature, which reveals the temperatures at which the material degrades. For poly(this compound), TGA would be used to determine its decomposition temperature, which is a key indicator of its thermal stability. The presence of fluorine atoms in the polymer structure is often associated with enhanced thermal stability. researchgate.net

Illustrative TGA Data for Poly(this compound)

| Parameter | Value |

| Onset of Decomposition (Tonset) (°C) | 350 |

| Temperature at 5% Mass Loss (Td5) (°C) | 375 |

| Char Yield at 600°C (%) | 60 |

| Note: This data is hypothetical and illustrates the parameters used to assess the thermal stability of a polymer. |

Optical Spectroscopic Measurements for Electronic Properties of Conjugated Systems

The electronic properties of conjugated systems, such as those incorporating the this compound moiety, are primarily investigated through optical spectroscopic techniques. The most common methods employed for this characterization are UV-Visible (UV-Vis) absorption spectroscopy and fluorescence (photoluminescence) spectroscopy. These techniques provide valuable insights into the electronic transitions, energy levels, and photophysical behavior of molecules.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy unoccupied orbital, usually the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals. For conjugated systems, the extent of π-conjugation significantly influences the energy gap; longer conjugation lengths generally lead to smaller HOMO-LUMO gaps and a red-shift (shift to longer wavelengths) in the absorption spectrum.

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has been excited to a higher electronic state. Following absorption of light, the excited molecule can relax to the ground state by emitting a photon. The resulting emission spectrum is typically mirror-symmetrical to the absorption spectrum and occurs at longer wavelengths (a phenomenon known as the Stokes shift). The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a critical parameter that quantifies the efficiency of the emission process.

For related substituted phenylacetylene (B144264) derivatives, studies have shown that the nature and position of substituents on the phenyl ring significantly impact their photophysical properties. For instance, the introduction of different functional groups can tune the absorption and emission wavelengths, as well as the fluorescence quantum yields. In conjugated polymers containing substituted acetylene (B1199291) units, these properties are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and reactivity of aromatic compounds. By calculating the electron density, DFT can accurately model various molecular properties, providing insights that are complementary to experimental observations.

DFT calculations are instrumental in mapping out potential reaction pathways for molecules such as 1-Ethynyl-2-fluoro-4-methoxybenzene. By modeling the energy landscape of a reaction, chemists can identify the most probable routes and the structures of high-energy transition states. For instance, in electrophilic aromatic substitution, DFT can be used to compare the activation energies for substitution at different positions on the benzene (B151609) ring. The interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing fluoro group creates a unique substitution pattern. Theoretical calculations can pinpoint the transition state geometries, which represent the energy maximum along the minimum energy path from reactants to products. youtube.com This allows for the prediction of reaction kinetics and the dominant products under various conditions.

Common reaction types where transition states are computationally modeled include:

Electrophilic Aromatic Substitution: Determining the preferred position of attack by an electrophile.

Nucleophilic Addition: Investigating the addition of nucleophiles to the ethynyl (B1212043) group.

Coupling Reactions: Modeling the mechanism of metal-catalyzed cross-coupling reactions involving the ethynyl substituent.

A significant application of DFT is the simulation of spectroscopic data, which serves as a crucial tool for validating experimental results. By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies, researchers can compare theoretical spectra with those obtained experimentally. This comparison helps to confirm the molecular structure and assign spectral peaks with confidence. For this compound, DFT could predict the ¹H, ¹³C, and ¹⁹F NMR spectra, aiding in the structural elucidation of synthesized products. lincoln.ac.uk Discrepancies between simulated and experimental spectra can also point to specific molecular interactions or environmental effects not accounted for in the computational model.

Table 1: Simulated Spectroscopic Data (Hypothetical) This table illustrates the type of data that can be generated through DFT calculations for comparison with experimental values.

| Parameter | Calculated Value (ppm) | Experimental Value (ppm) |

| ¹H Chemical Shift (ethynyl-H) | 3.15 | 3.12 |

| ¹³C Chemical Shift (C≡CH) | 83.4 | 83.1 |

| ¹³C Chemical Shift (C≡CH) | 77.2 | 76.9 |

| ¹⁹F Chemical Shift | -115.8 | -116.2 |

DFT calculations provide detailed information about the electronic makeup of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals regions of the molecule that are likely to act as electron donors and acceptors, respectively. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group, while the LUMO may have significant contributions from the ethynyl group and the carbon atom attached to the fluorine.

Mapping the electrostatic potential surface visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is critical for understanding non-covalent interactions and predicting sites of electrophilic or nucleophilic attack. The methoxy group creates a region of negative potential, while the fluorine atom and the acidic proton of the ethynyl group would be associated with more positive potential.

Quantum Chemical Modeling of Substituent Effects on Aromatic Systems

Quantum chemical methods are essential for systematically studying how different functional groups, or substituents, modify the properties of an aromatic ring. The combination of fluoro, methoxy, and ethynyl groups on the benzene ring of this compound presents a case of competing electronic effects.

Fluorine: This atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it also has a weak electron-donating resonance effect (+M) because its lone pairs can participate in the π-system. wikipedia.org In fluorobenzene (B45895), this results in deactivation at the ortho and meta positions but activation at the para position. wikipedia.org The van der Waals radius of fluorine is relatively small (1.47 Å). researchgate.net

Methoxy Group: This group is strongly electron-donating through resonance (+M) as the oxygen's lone pairs delocalize into the ring. It also has a weaker electron-withdrawing inductive effect (-I). nih.gov The net result is strong activation of the ring towards electrophilic substitution, particularly at the ortho and para positions.

Ethynyl Group: This group is weakly deactivating due to the sp-hybridization of its carbon atoms.

Computational models can quantify these effects by calculating atomic charges, dipole moments, and orbital energies. nih.gov Studies on related fluorinated and methoxylated compounds show that the interplay of these groups significantly alters the molecular dipole moment and electronic distribution. nih.gov

Table 2: Electronic and Steric Properties of Substituents This table summarizes the key characteristics of the fluorine and methoxy substituents.

| Substituent | Inductive Effect | Resonance Effect | Steric Hindrance |

| Fluorine (-F) | Strong withdrawing (-I) | Weak donating (+M) | Low |

| Methoxy (-OCH₃) | Weak withdrawing (-I) | Strong donating (+M) | Moderate |

By modeling the effects of the substituents, quantum chemistry can predict the reactivity and regioselectivity of chemical reactions. acs.org For this compound in an electrophilic aromatic substitution, the powerful ortho, para-directing methoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the fluorine atom deactivates the position ortho to it. Therefore, substitution would be strongly favored at the position ortho to the methoxy group and meta to the fluorine atom.

Computational models can also predict the outcome of other transformations, such as reactions involving the ethynyl group. The electronic environment created by the fluoro and methoxy substituents will modulate the acidity of the ethynyl proton and the nucleophilicity of the triple bond, thereby influencing its participation in reactions like Sonogashira coupling or click chemistry.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of aromatic compounds like this compound is crucial for understanding their three-dimensional structure and flexibility, which in turn dictates their interaction with biological targets and other molecules. While specific conformational analysis and molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from studies on structurally related molecules, such as fluoroanisole isomers and other substituted benzenes.

Molecular dynamics simulations on similar aromatic systems help in understanding the dynamic behavior of these molecules in various environments. For instance, MD simulations of halogenated and methoxy-substituted aromatic compounds in solvent can reveal the stability of different conformations and the nature of intermolecular interactions, such as hydrogen bonding with solvent molecules. These simulations can also provide insights into the flexibility of the molecule and the accessibility of its functional groups, which is critical for predicting its binding affinity to receptors or enzymes. In the case of this compound, MD simulations would be invaluable in exploring how the fluorine, methoxy, and ethynyl groups collectively influence the molecule's dynamic behavior and interaction profiles.

Table 1: Inferred Conformational Data for this compound based on Analogous Structures

| Parameter | Inferred Value/Observation | Basis of Inference |

| Preferred Conformation of Methoxy Group | Likely near-planar with the benzene ring, with potential for slight out-of-plane rotation. | Studies on fluoroanisole isomers suggest a dominant planar conformation to maximize resonance stabilization, but steric hindrance from the adjacent fluorine could cause minor deviation. |

| Rotational Barrier of Ethynyl Group | Low rotational barrier around the C-C single bond. | The ethynyl group is linear and has minimal steric bulk, allowing for relatively free rotation. |

| Impact of Fluorine on Conformation | The electronegative fluorine atom can influence the local electronic environment and dipole moment, affecting intermolecular interactions. | General principles of fluorine substitution in aromatic systems. |

| Solvent Effects on Conformation | Polar solvents may stabilize more polar conformers through dipole-dipole interactions. | General findings from MD simulations of substituted benzenes in different solvent environments. |

This table is generated based on the analysis of structurally similar compounds and general principles of computational chemistry. Specific experimental or computational data for this compound is required for definitive values.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Chemical Structural Insights

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity. These methods are instrumental in drug discovery and toxicology for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

CoMFA, a 3D-QSAR technique, goes a step further by creating a 3D grid around an aligned set of molecules and calculating steric and electrostatic fields at each grid point. The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). This provides a visual representation, in the form of contour maps, of where bulky groups or specific charge distributions are favorable or unfavorable for activity.

For a hypothetical series of analogs of this compound, a CoMFA study could reveal:

Steric Contour Maps: Green contours might indicate regions where bulky substituents increase activity, while yellow contours could show areas where steric bulk is detrimental. For instance, the space around the ethynyl group might be sensitive to steric modifications.

Electrostatic Contour Maps: Blue contours would highlight areas where positive charge is beneficial for activity, and red contours would indicate where negative charge is preferred. The electronegative fluorine atom and the oxygen of the methoxy group would significantly contribute to the electrostatic field of this compound.

Table 2: Hypothetical QSAR/CoMFA Descriptors and Their Potential Influence on the Activity of this compound Analogs

| Descriptor Type | Specific Descriptor | Potential Influence on Biological Activity |

| Electronic | Hammett constant (σ) of substituents | The electron-withdrawing fluorine and electron-donating methoxy group will have opposing effects, influencing the overall electronic nature of the aromatic ring and its interactions. |

| Hydrophobic | LogP | The overall lipophilicity will affect membrane permeability and binding to hydrophobic pockets of target proteins. |

| Steric (CoMFA) | Steric Field | The size and shape of substituents at various positions on the benzene ring will impact the fit within a receptor's binding site. |

| Electrostatic (CoMFA) | Electrostatic Field | The distribution of charge, particularly around the fluorine and methoxy groups, will be critical for electrostatic interactions with a biological target. |

The insights gained from such computational studies are invaluable for the rational design of new molecules with improved activity and selectivity. By understanding the conformational preferences and the key structural features that drive biological activity, researchers can more efficiently design and synthesize novel compounds with desired properties.

Annulation and Cyclization Reactions to Form Fused Ring Systems

Annulation reactions involving this compound provide a powerful strategy for the regioselective construction of polysubstituted aromatic and heteroaromatic ring systems. The electron-donating methoxy group and the electron-withdrawing fluorine atom on the benzene ring can influence the regioselectivity of these cyclization reactions, offering a degree of control over the final product's substitution pattern.

The naphthalene core is a prevalent motif in many biologically active compounds and organic materials. nih.govdntb.gov.ua Annulation strategies, such as [4+2] cycloaddition (Diels-Alder) reactions or transition-metal-catalyzed benzannulations, represent a primary approach to their synthesis. nih.gov In these reactions, an alkyne component reacts with a suitable four-carbon synthon to construct the new aromatic ring.

While specific literature detailing the use of this compound in naphthalene synthesis is not prevalent, its structure is well-suited for such transformations. It can act as a dienophile or a coupling partner in various annulation reactions. For instance, in a metal-catalyzed annulation, it could react with a diene or a compound bearing two electrophilic centers to form the naphthalene skeleton. The substitution pattern on the resulting naphthalene would be determined by the regioselectivity of the specific annulation method employed.

| Reactant A | Reactant B (Exemplar) | Potential Naphthalene Derivative | Reaction Type |

|---|---|---|---|

| This compound | A substituted 2-pyrone | Polysubstituted Fluoro-methoxy-naphthalene | [4+2] Cycloaddition with CO₂ extrusion |

| This compound | An o-alkynylbenzaldehyde | Polysubstituted Fluoro-methoxy-naphthalene | Transition-Metal-Catalyzed Benzannulation |

Benzofuran derivatives are a significant class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. nih.govscienceopen.com A highly effective and widely used method for their synthesis involves a two-step, one-pot sequence comprising a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. nih.govnih.gov

This methodology is applicable to this compound. The synthesis begins with the palladium- and copper-catalyzed Sonogashira coupling of this compound with a substituted ortho-iodophenol. This step forms a 2-(arylethynyl)phenol intermediate. Subsequent treatment with a base, such as potassium carbonate, induces an intramolecular 5-exo-dig cyclization (hydroalkoxylation) to yield the corresponding 2-arylbenzofuran derivative. nih.govorganic-chemistry.org The fluorine and methoxy substituents from the starting alkyne are incorporated into the 2-aryl moiety of the final benzofuran product.

| Alkyne Substrate | o-Iodophenol Partner | Catalyst System | Cyclization Conditions | Product |

|---|---|---|---|---|

| This compound | 2-Iodophenol | PdCl₂(PPh₃)₂, CuI, Et₃N | K₂CO₃, Methanol | 2-(2-Fluoro-4-methoxyphenyl)benzofuran |

| This compound | 4-Chloro-2-iodophenol | PdCl₂(PPh₃)₂, CuI, Et₃N | K₂CO₃, Methanol | 5-Chloro-2-(2-fluoro-4-methoxyphenyl)benzofuran |

| This compound | 2-Iodo-4-methylphenol | PdCl₂(PPh₃)₂, CuI, Et₃N | K₂CO₃, Methanol | 2-(2-Fluoro-4-methoxyphenyl)-5-methylbenzofuran |

Xanthones are a class of oxygen-containing heterocycles characterized by a dibenzo-γ-pyrone core structure. nih.gov Many synthetic strategies for these molecules and related oxygen heterocycles rely on the formation of key carbon-carbon and carbon-oxygen bonds to construct the tricyclic system. nih.gov